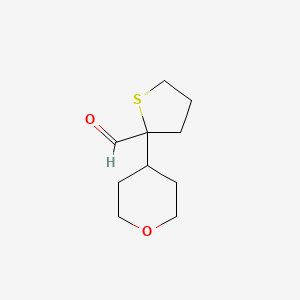

2-(Oxan-4-yl)thiolane-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2S |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

2-(oxan-4-yl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C10H16O2S/c11-8-10(4-1-7-13-10)9-2-5-12-6-3-9/h8-9H,1-7H2 |

InChI Key |

RFWVMSBCGXQEJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(C=O)C2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxan 4 Yl Thiolane 2 Carbaldehyde and Its Analogs

Strategies for Thiolane Ring Formation and Functionalization

Cyclization Approaches to Thiolane Cores

The construction of the thiolane ring can be achieved through various cyclization strategies. A common approach involves the reaction of a 1,4-dihaloalkane with a sulfur nucleophile, such as sodium sulfide. More advanced methods offer greater control over substitution patterns. For instance, the Paal-Knorr thiophene (B33073) synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent, yields a thiophene ring that can subsequently be reduced to the desired thiolane core. This reduction can be accomplished through catalytic hydrogenation.

Another versatile method involves the intramolecular cyclization of a δ-mercapto-aldehyde or ketone. This approach allows for the introduction of substituents on the thiolane ring by using appropriately substituted precursors.

| Precursor Type | Reagents | Product |

| 1,4-Dihalobutane | Na₂S | Thiolane |

| 1,4-Diketone | Lawesson's Reagent, then H₂/Catalyst | Substituted Thiolane |

| δ-Mercapto Carbonyl | Acid or Base Catalyst | Substituted Thiolane |

| This table summarizes common cyclization approaches for the synthesis of the thiolane core. |

Direct Formylation and Functionalization of Thiolane Systems

Direct formylation of a pre-formed thiolane ring at the C2 position is challenging due to the lack of inherent reactivity of the saturated ring. A more strategic approach involves the introduction of a masked formyl group prior to or during the synthesis of the thiolane ring. One effective strategy is the use of a 2-substituted thiazole (B1198619) as a precursor to the aldehyde functionality. The thiazole ring is stable under a variety of reaction conditions and can be efficiently converted to the corresponding aldehyde in a three-step sequence: N-methylation, reduction with a hydride reagent such as sodium borohydride (B1222165), and subsequent hydrolysis, often assisted by a mercury(II) salt.

Alternatively, a protected hydroxymethyl group can be introduced at the C2 position, which can then be deprotected and oxidized to the carbaldehyde at a later stage of the synthesis.

Methodologies for Oxane Ring Integration

The oxane, or tetrahydropyran (B127337), moiety is another crucial component of the target molecule. Its stereoselective synthesis and subsequent coupling to the thiolane ring are key challenges.

Construction of the Oxane Moiety

The stereoselective synthesis of substituted tetrahydropyrans is a well-established field in organic synthesis. The Prins cyclization is a powerful method for constructing the oxane ring with a high degree of stereocontrol. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. By carefully selecting the starting materials and reaction conditions, specific stereoisomers of the tetrahydropyran ring can be obtained. For instance, iron(III) chloride has been shown to be an effective catalyst for the stereoselective synthesis of 4-hydroxytetrahydropyrans. organic-chemistry.org

Other methods for oxane synthesis include intramolecular Williamson ether synthesis from a suitably functionalized 1,5-diol derivative and various metal-catalyzed cyclization reactions of unsaturated alcohols.

| Reaction Type | Key Reactants | Catalyst/Reagent | Stereochemical Outcome |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis or Brønsted Acid | High diastereoselectivity |

| Intramolecular Williamson Ether Synthesis | 1,5-Diol derivative with a leaving group | Base | Dependent on stereocenters in precursor |

| Metal-Catalyzed Cycloetherification | Unsaturated alcohol | Gold, Platinum, or other transition metals | Often high stereoselectivity |

| This table outlines prominent methodologies for the construction of the oxane ring. |

Coupling Strategies for Oxane and Thiolane Rings

The formation of the C-C bond between the C4 position of the oxane ring and the C2 position of the thiolane ring represents the most significant challenge in the synthesis of the target molecule. This requires a cross-coupling reaction between two sp³-hybridized carbon centers. Modern organometallic cross-coupling reactions provide a powerful toolkit for this transformation.

A plausible strategy involves the coupling of a 4-halo- or 4-triflyloxane with an organometallic derivative of the 2-substituted thiolane. For example, a Negishi-type coupling could be employed, where a 2-thiolanylzinc reagent is coupled with a 4-iodotetrahydropyran in the presence of a palladium or nickel catalyst.

Alternatively, a Suzuki-Miyaura coupling could be utilized. This would involve the reaction of a 4-tetrahydropyranylboronic acid or ester with a 2-halothiolane, again catalyzed by a palladium complex. Nickel-catalyzed cross-coupling reactions of redox-active esters with boronic acids have also emerged as a powerful method for C(sp³)-C(sp³) bond formation and could be adapted for this purpose. nih.govbohrium.comnih.gov

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry of the final molecule requires a stereoselective approach throughout the synthesis. The relative and absolute stereochemistry of the substituents on both the oxane and thiolane rings must be established.

For the oxane ring, asymmetric Prins cyclizations using chiral catalysts can provide enantioenriched tetrahydropyran cores. nih.gov Similarly, the synthesis of chiral homoallylic alcohols as precursors for the Prins cyclization can set the stereochemistry of the oxane moiety.

For the thiolane ring, if a chiral precursor is used for the cyclization, the stereocenters on the ring can be controlled. For the crucial C2 position, if the formyl group is introduced via a thiazole, the addition of the thiazole anion to a chiral electrophile or the use of a chiral auxiliary could establish the desired stereochemistry.

The stereochemical outcome of the C-C bond-forming cross-coupling reaction will depend on the mechanism of the specific reaction chosen. For reactions that proceed with retention of configuration at the sp³ centers, the stereochemistry of the final product will be determined by the stereochemistry of the two coupling partners.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis (e.g., N-Heterocyclic Carbene Catalysis)

Asymmetric synthesis is essential for producing enantiomerically pure compounds. Two prominent strategies in this domain are the use of chiral auxiliaries and catalytic asymmetric reactions.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied in a wide range of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For the synthesis of a molecule like 2-(Oxan-4-yl)thiolane-2-carbaldehyde, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a precursor of the thiolane ring to control the stereoselective introduction of the oxane and carbaldehyde groups. researchgate.netscielo.org.mx Sulfur-based chiral auxiliaries, like thiazolidinethiones, have proven particularly effective in aldol-type reactions involving acetyl groups, offering high diastereoselectivity. scielo.org.mx

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Among the most powerful tools in this area is organocatalysis using N-Heterocyclic Carbenes (NHCs). thieme.de NHCs are stable carbenes that can act as potent nucleophilic catalysts. nih.govisca.me Chiral NHCs, typically generated in situ from precursor salts (azoliums), are highly effective in promoting enantioselective reactions, especially those involving aldehydes. nih.govmdpi.com The synthesis of the target molecule could potentially involve an NHC-catalyzed asymmetric annulation or a cross-coupling reaction to construct the substituted thiolane ring with high enantiomeric excess. The versatility of NHCs stems from their tunable steric and electronic properties, which can be modified by altering the substituents on the heterocyclic ring (e.g., imidazolium, triazolium, or thiazolium). nih.govnih.gov

| Catalyst Type | Precursor | Key Features | Potential Application in Synthesis |

| Chiral Auxiliary | Evans Oxazolidinone | Derived from amino acids; excellent stereocontrol in aldol, alkylation, and acylation reactions. scielo.org.mx | Diastereoselective formation of C-C bonds to build the substituted thiolane core. |

| Chiral Auxiliary | Camphorsultam | Camphor-derived; provides high stereoselectivity, particularly in Diels-Alder and alkylation reactions. researchgate.net | Control of stereocenters during the assembly of the heterocyclic framework. |

| Organocatalyst | Chiral Triazolium Salt | Precursor to a chiral NHC; effective in asymmetric benzoin (B196080) reactions and annulations. nih.gov | Enantioselective functionalization of a thiolane-2-carbaldehyde (B3046015) precursor. |

| Organocatalyst | Chiral Imidazolinium Salt | Precursor to a chiral NHC; widely used in a variety of asymmetric transformations. isca.me | Catalytic asymmetric synthesis of the quaternary stereocenter at the C2 position of the thiolane ring. |

Diastereoselective Control in Synthesis

For molecules with multiple stereocenters, such as this compound, controlling the relative stereochemistry between these centers—a concept known as diastereoselective control—is critical. The formation of the desired diastereomer over other possibilities is a key challenge in synthesis.

One powerful method for achieving diastereoselective control is the auxiliary-controlled aldol reaction . For example, chiral oxazolidinones can guide the addition of an enolate to an aldehyde, establishing two new contiguous stereocenters with a predictable relative configuration. wikipedia.org The geometry of the enolate (Z or E), which can be controlled by the choice of Lewis acid and base, dictates the outcome, leading to either syn or anti aldol products. scielo.org.mx This methodology could be applied to couple the oxane and thiolane fragments or to elaborate a side chain on a pre-existing ring.

Substrate-controlled synthesis is another important strategy, where the stereochemistry of a new stereocenter is directed by a stereocenter already present in the substrate. In the context of the target molecule, if the oxane ring is introduced onto a chiral thiolane precursor, the existing stereocenter(s) on the thiolane ring can influence the facial selectivity of the incoming substituent, favoring the formation of one diastereomer over the other. The inherent conformational preferences and steric hindrance of the starting material guide the approach of the reagent.

| Method | Principle | Example Reaction | Diastereomeric Ratio (d.r.) |

| Auxiliary Control | A chiral auxiliary attached to the substrate directs the stereochemical outcome. wikipedia.org | Evans' syn-aldol reaction using a chiral N-acyloxazolidinone. scielo.org.mx | Typically >95:5 |

| Substrate Control | An existing stereocenter in the molecule directs the formation of a new stereocenter. | Chelation-controlled addition of a Grignard reagent to a chiral α-alkoxy ketone. | Often >90:10 |

| Reagent Control | A chiral reagent selectively reacts with one face of a prochiral substrate. | Asymmetric epoxidation using the Shi catalyst. nih.gov | Can achieve >99:1 |

Novel Synthetic Pathways and Process Optimization

The development of efficient and scalable synthetic routes is a primary goal of modern organic chemistry. This involves designing novel pathways that reduce step counts and optimizing existing processes to improve yield, reduce waste, and enhance safety.

Process optimization focuses on refining reaction conditions to maximize efficiency and sustainability. This can involve screening different catalysts, solvents, and temperatures to improve chemical yield and selectivity. The use of modern technologies like ultrasonic irradiation has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.net Furthermore, transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and product consistency. Optimization also extends to the purification stages; for instance, developing a route that yields a crystalline product can simplify isolation and avoid the need for costly and waste-intensive chromatographic purification.

| Parameter | Conventional Method | Optimized Pathway | Advantage of Optimization |

| Synthesis Type | Multi-step linear synthesis | One-pot cascade reaction | Reduced step count, less waste, higher overall yield. |

| Reaction Time | 12-24 hours | 10-30 minutes | Increased throughput and efficiency. |

| Energy Input | Conventional heating (oil bath) | Ultrasonic irradiation researchgate.net | Faster reaction rates at lower bulk temperatures. |

| Catalyst | Stoichiometric chiral reagent | Recyclable organocatalyst | Lower cost, reduced waste, improved sustainability. |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Greener solvents (e.g., EtOAc, 2-MeTHF) | Reduced environmental impact and toxicity. |

Comprehensive Spectroscopic and Structural Elucidation of 2 Oxan 4 Yl Thiolane 2 Carbaldehyde Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for determining the structure of organic molecules in solution. For complex heterocyclic systems like 2-(Oxan-4-yl)thiolane-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of proton and carbon signals and for defining the molecule's three-dimensional structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY)

Two-dimensional NMR techniques are indispensable for unraveling the complex spin systems present in this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be instrumental in tracing the connectivity of protons within both the oxane and thiolane rings, allowing for the assignment of adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. libretexts.orglibretexts.org This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum, or vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orglibretexts.org This is crucial for identifying quaternary carbons and for establishing connectivity between different functional groups. For instance, an HMBC correlation between the aldehyde proton and the C2 carbon of the thiolane ring would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. ipb.pt This is particularly valuable for determining the relative stereochemistry of the substituents on the two rings. For example, NOE correlations between protons on the oxane ring and protons on the thiolane ring would help to define the preferred conformation of the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. ipb.pt This can be useful for identifying all the protons belonging to a particular ring system, even if some of the direct couplings are not resolved in the COSY spectrum.

Isotopic Labeling Strategies in NMR Elucidation

In cases of extreme spectral overlap or for probing specific metabolic pathways, isotopic labeling can be a powerful tool. nih.gov

¹³C Labeling: Synthesizing the molecule with ¹³C-enriched precursors can enhance the signal intensity in ¹³C NMR and facilitate the observation of carbon-carbon correlations through experiments like INADEQUATE. alfa-chemistry.com

¹⁵N Labeling: For nitrogen-containing derivatives, the use of ¹⁵N-labeled reagents allows for the acquisition of high-quality ¹⁵N NMR spectra and enables a variety of heteronuclear correlation experiments. nih.govnih.gov

²H Labeling: Deuterium labeling can be used to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical proton NMR conditions. alfa-chemistry.comrsc.org This can help to resolve overlapping signals and to assign specific resonances.

Vibrational Spectroscopy (IR and Raman) in Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. spectroscopyonline.com

Theoretical Vibrational Frequencies and Experimental Correlation

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. nih.govresearchgate.netspectroscopyonline.com These calculated frequencies can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed vibrational modes. The aldehyde C=O stretch is expected to be a strong band in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O and C-S stretching vibrations of the oxane and thiolane rings, respectively, will appear in the fingerprint region of the spectrum.

Interactive Data Table: Key Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong | Medium |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Medium | Medium |

| Oxane (C-O-C) | Asymmetric Stretch | 1080 - 1150 | Strong | Weak |

| Thiolane (C-S-C) | Stretch | 600 - 700 | Medium | Strong |

| Methylene (CH₂) | Stretch | 2850 - 2960 | Strong | Strong |

| Methylene (CH₂) | Bend | 1450 - 1470 | Medium | Medium |

Differentiation of Conformers via Vibrational Signatures

The oxane and thiolane rings can exist in various chair and boat conformations, and the linkage between them can also lead to different rotational isomers. These different conformers will have slightly different vibrational frequencies. iu.edu.sa By comparing the experimental spectra with the calculated spectra for different possible conformers, it may be possible to determine the predominant conformation of the molecule in the solid state or in solution. Low-frequency vibrational modes, in particular, are often sensitive to conformational changes.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₀H₁₆O₂S, Molecular Weight: 200.3 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a series of characteristic fragment ions.

The fragmentation of the molecular ion is guided by the presence of the aldehyde functional group and the two heterocyclic rings. Key fragmentation pathways for aldehydes include α-cleavage, which is often a predominant mode. researchgate.net

Expected fragmentation patterns for this compound would include:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, leading to a stable acylium ion. researchgate.net

Loss of the formyl group (M-29): Cleavage of the bond between the aldehyde group and the thiolane ring would result in the loss of a CHO radical. researchgate.net

Cleavage of the heterocyclic rings: The thiolane and oxane rings can undergo fragmentation, leading to smaller, stable ions.

Separation of the two rings: Cleavage of the C-C bond connecting the oxane and thiolane rings would generate ions corresponding to each ring system.

A summary of predicted significant fragments in the mass spectrum of this compound is presented in the table below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₀H₁₆O₂S]⁺ | 200 |

| M-1 | [C₁₀H₁₅O₂S]⁺ | 199 |

| M-29 | [C₉H₁₅OS]⁺ | 171 |

| Oxan-4-yl cation | [C₅H₉O]⁺ | 85 |

| Thiolane-2-carbaldehyde (B3046015) cation | [C₅H₇OS]⁺ | 115 |

This predicted fragmentation pattern provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. The target molecule, this compound, contains a chiral center at the C2 position of the thiolane ring, where the oxanyl and carbaldehyde groups are attached. Therefore, this compound can exist as a pair of enantiomers.

To determine the absolute configuration, a single crystal of one of the enantiomers (or a derivative) is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the spatial arrangement of every atom in the molecule. This allows for the determination of bond lengths, bond angles, and the absolute stereochemistry at the chiral center.

While the crystal structure for this compound has not been publicly reported, analysis of related thiophene (B33073) and spirocyclic derivatives demonstrates the type of data obtained from such an experiment. nih.govnih.govuzh.ch For instance, a crystallographic analysis would provide the crystal system, space group, and unit cell dimensions, as illustrated in the hypothetical data table below.

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0012(1) |

| b (Å) | 14.9692(1) |

| c (Å) | 14.1178(1) |

| α (°) | 90 |

| β (°) | 97.101(1) |

| γ (°) | 90 |

| Volume (ų) | 2726.50(3) |

| Z (molecules per unit cell) | 4 |

By successfully growing a suitable crystal and performing X-ray diffraction analysis, the absolute configuration of the stereocenter in this compound can be definitively established. researchgate.net

Reactivity Profiles and Mechanistic Studies of 2 Oxan 4 Yl Thiolane 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group is the most reactive site in the molecule, characterized by an electrophilic carbonyl carbon and a weakly acidic alpha-proton. This functionality serves as a hub for a variety of transformations, including nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group is highly susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of a wide array of products through the creation of new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic addition reactions expected for 2-(Oxan-4-yl)thiolane-2-carbaldehyde include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt like KCN) is expected to yield a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Acetal and Thioacetal Formation: In the presence of an acid catalyst, alcohols will add to the carbonyl group to form acetals. Similarly, thiols react to form thioacetals. The reaction of related compounds like 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde with thiols in the presence of chlorotrimethylsilane (B32843) readily produces the corresponding thioacetals. researchgate.net This pathway is a common method for protecting the aldehyde group during subsequent synthetic steps.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful carbon-based nucleophiles that add to the aldehyde to produce secondary alcohols. The choice of the R-group allows for the controlled introduction of various alkyl, alkenyl, or aryl substituents.

| Nucleophile | Reagent(s) | Expected Product Type |

|---|---|---|

| Cyanide (CN⁻) | HCN, KCN/H⁺ | Cyanohydrin |

| Alcohol (R'OH) | R'OH, H⁺ catalyst | Acetal |

| Thiol (R'SH) | R'SH, Lewis/Brønsted acid | Thioacetal |

| Organometallic (R'⁻) | R'MgX or R'Li | Secondary Alcohol |

Oxidation and Reduction Pathways

The aldehyde functional group exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-(Oxan-4-yl)thiolane-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder options like Tollens' reagent or buffered sodium chlorite (B76162) (NaClO₂). The oxidation of a structurally related compound, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde, to its carboxylic acid derivative has been successfully achieved using hydrogen peroxide in acetic acid. researchgate.net

Reduction: The carbaldehyde can be reduced to a primary alcohol, [2-(Oxan-4-yl)thiolan-2-yl]methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C) is another effective method for this reduction.

Condensation Reactions

Condensation reactions involve the aldehyde acting as an electrophile, typically reacting with a nucleophile (often a carbanion or enolate) to form a new carbon-carbon bond, usually followed by the elimination of a small molecule like water. These reactions are fundamental for building larger molecular frameworks.

Based on the reactivity of analogous aldehydes like thiophene-2-carboxaldehyde, several condensation pathways are feasible:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene. This method is highly versatile for synthesizing specifically substituted and configured alkenes.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, the aldehyde can react with ketones or other aldehydes that possess α-hydrogens. The Claisen-Schmidt condensation, specifically the reaction with a ketone, would lead to the formation of an α,β-unsaturated ketone. Studies on thiophene-2-carboxaldehyde show it readily undergoes condensation with various compounds, including alkylazulenes, in the presence of a base. researchgate.netresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. The product is typically an α,β-unsaturated system.

| Reaction Name | Reactant(s) | Key Intermediate/Reagent | Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Ph₃P=CHR | Alkene |

| Claisen-Schmidt | Ketone with α-H | Enolate | α,β-Unsaturated Ketone |

| Knoevenagel | Active Methylene Compound | Malonic Ester, etc. | α,β-Unsaturated System |

Reactivity of the Thiolane Ring System

The thiolane ring is a saturated five-membered heterocycle. Compared to its aromatic counterpart, thiophene (B33073), the thiolane ring is significantly less reactive and more stable. Its reactions generally require more forcing conditions and often involve the sulfur heteroatom or cleavage of the ring itself.

Ring-Opening and Rearrangement Reactions

While the thiolane ring is generally robust, it can undergo ring-opening under specific reductive or oxidative conditions.

Desulfurization: The most prominent ring-opening reaction for thiolanes is reductive desulfurization using Raney Nickel. This process cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds, effectively removing the sulfur atom from the ring. For this compound, this would result in a linear alkyl chain attached to the oxane ring.

Oxidative Cleavage: Strong oxidative conditions can lead to the cleavage of the ring, although this is less controlled and synthetically less common than desulfurization.

Rearrangements: Significant skeletal rearrangements of the saturated thiolane ring are uncommon due to its stability and lack of unsaturation, which typically facilitates such transformations. In contrast, related aromatic systems like thiophene can undergo ring-opening and subsequent cyclocondensation under certain reaction conditions. nih.goviaea.org

Functionalization of the Thiolane Backbone

Direct functionalization of the C-H bonds on the thiolane backbone is challenging due to their non-activated nature. However, the sulfur atom provides a reactive handle for modification.

Oxidation of Sulfur: The sulfur atom in the thiolane ring can be selectively oxidized. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide, would yield the corresponding sulfoxide (B87167). The use of a stronger oxidizing agent, like two or more equivalents of H₂O₂ or a peroxy acid (e.g., m-CPBA), would lead to the formation of the sulfone. These oxidations significantly alter the electronic properties and steric profile of the ring.

Formation of Sulfonium (B1226848) Salts: As a sulfide, the sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form a tertiary sulfonium salt. These salts can be useful as intermediates in further synthetic transformations.

Reactions of the Oxane Ring System

Lacking experimental data for this compound, any discussion on the reactivity of its oxane (tetrahydropyran) ring would be purely theoretical, based on the known chemistry of similar saturated heterocyclic systems.

Conformational Effects on Reactivity

The reactivity of the oxane ring is intrinsically linked to its conformational preferences. The chair conformation is the most stable for a tetrahydropyran (B127337) ring, minimizing torsional and steric strain. The bulky thiolane-2-carbaldehyde (B3046015) substituent at the 4-position would be expected to preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. This conformational lock could influence the accessibility of the oxane's oxygen atom and adjacent C-H bonds to reagents, thereby dictating regioselectivity in potential reactions. However, without experimental validation, this remains a hypothesis.

Ring Transformations

Ring-opening and other transformations of the oxane ring in this compound have not been reported. In principle, under harsh conditions such as strong acid catalysis, the ether linkage could be cleaved. The specific conditions and resulting products for this particular molecule are unknown.

Kinetic and Thermodynamic Studies of Reactions

No kinetic or thermodynamic data for any reaction involving this compound has been published. Such studies would be essential to understand the reaction mechanisms, transition states, and the relative stability of reactants and products. The table below is a template for how such data, if available, would be presented.

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Catalytic Transformations (e.g., Organocatalysis, Metal Catalysis)

There are no documented studies on the use of organocatalysis or metal catalysis for transformations involving this compound. The aldehyde functional group would be a primary target for such catalytic reactions, including asymmetric aldol additions, reductions, or oxidations. The presence of the sulfur atom in the thiolane ring could also influence catalyst activity, potentially acting as a ligand or a catalyst poison depending on the metal center and reaction conditions. Without experimental results, any discussion remains speculative. The following table illustrates how data on catalytic transformations would be organized.

| Catalyst Type | Catalyst | Reaction | Product | Yield (%) | Enantiomeric Excess (%) |

| Organocatalysis | Data Not Available | N/A | N/A | N/A | N/A |

| Metal Catalysis | Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Stereochemical Aspects and Conformational Analysis of 2 Oxan 4 Yl Thiolane 2 Carbaldehyde

Chirality and Stereoisomerism

The structure of 2-(Oxan-4-yl)thiolane-2-carbaldehyde possesses multiple stereogenic centers, giving rise to the potential for several stereoisomers. The primary sources of chirality in this molecule are the spiro carbon atom at the junction of the oxane and thiolane rings, and the carbon atom of the carbaldehyde group.

Furthermore, the carbon atom to which the carbaldehyde group is attached (C2 of the thiolane ring) is a stereocenter. The spatial arrangement of the oxane ring, the carbaldehyde group, and the other substituents on the thiolane ring results in different stereoisomers. Consequently, this compound can exist as a mixture of enantiomers and diastereomers. The precise number of possible stereoisomers depends on the symmetry of the individual rings and the substitution pattern.

Conformational Preferences of the Oxane and Thiolane Rings

Chair and Twist Conformations

The six-membered oxane (tetrahydropyran) ring typically adopts a chair conformation, which minimizes torsional and steric strain. This is analogous to the well-studied cyclohexane (B81311) ring. In addition to the low-energy chair form, the oxane ring can also exist in higher-energy twist-boat and boat conformations. The energy barrier for ring inversion from one chair form to another is a critical factor in its dynamic behavior.

The five-membered thiolane (tetrahydrothiophene) ring is more flexible than the oxane ring. It commonly adopts two primary conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. These conformations are typically close in energy and can readily interconvert.

Influence of Substituents on Conformation

The substituents on both the oxane and thiolane rings significantly influence their conformational equilibria. In the oxane ring of this compound, the thiolane-2-carbaldehyde (B3046015) group is attached at the 4-position. In substituted cyclohexanes, a bulky substituent at the 4-position strongly prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. A similar preference is expected for the 4-substituted oxane ring in this molecule, leading to a conformational locking where the thiolane moiety predominantly occupies the equatorial position.

For the thiolane ring, the presence of two substituents at the C2 position (the oxane ring and the carbaldehyde group) introduces significant steric hindrance. This disubstitution is likely to influence the puckering of the thiolane ring. The bulky spiro-fused oxane ring will have a profound effect on the conformational preference, potentially favoring a specific twist or envelope conformation to minimize steric strain between the two rings and the carbaldehyde group. The exact preferred conformation would require detailed computational modeling or experimental NMR studies.

Stereoelectronic Effects and Their Impact on Structure and Reactivity

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the structure and reactivity of heterocyclic compounds. One of the most well-known stereoelectronic effects in oxygen-containing rings is the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6 in oxane) to occupy an axial position, which is counterintuitive to steric considerations. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond.

In this compound, the substitution is at the C4 position of the oxane ring. Therefore, the classical anomeric effect involving the ring oxygen and a substituent at an adjacent carbon is not directly applicable. However, other stereoelectronic interactions, such as gauche interactions and dipole-dipole interactions, will still influence the conformational preferences of the molecule. The orientation of the carbaldehyde group on the thiolane ring will also be influenced by stereoelectronic factors, affecting its reactivity.

Dynamic NMR Spectroscopy for Conformational Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic conformational processes in molecules like this compound. Variable temperature NMR experiments can provide valuable information about the energy barriers associated with conformational changes, such as ring inversion of the oxane ring and pseudorotation of the thiolane ring.

At low temperatures, the rate of conformational exchange may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibria. Furthermore, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed insights into the preferred conformations and the relative stereochemistry of the various protons in the molecule. Such studies would be essential to experimentally validate the conformational preferences deduced from theoretical principles.

Applications of 2 Oxan 4 Yl Thiolane 2 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

Spirocyclic systems, particularly those incorporating heteroatoms like oxygen and sulfur, are of growing interest in drug discovery and medicinal chemistry. bldpharm.com The rigid, three-dimensional nature of the spirocyclic core in 2-(Oxan-4-yl)thiolane-2-carbaldehyde provides a well-defined spatial arrangement of substituents, a desirable feature for designing molecules with specific biological targets. bldpharm.com The presence of both an oxane (tetrahydropyran) and a thiolane (tetrahydrothiophene) ring introduces a unique combination of polarity and lipophilicity, which can be advantageous for modulating the physicochemical properties of derivative compounds, such as solubility and metabolic stability. nih.govresearchgate.net

The inherent functionality of the oxane and thiolane rings, along with the reactive aldehyde group, makes this compound a versatile building block. The oxane moiety can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom in the thiolane ring can be oxidized to sulfoxides and sulfones, further expanding the chemical space accessible from this scaffold. The aldehyde group serves as a convenient handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex heterocyclic systems.

A general approach to a new generation of spirocyclic molecules, termed oxa-spirocycles, has been developed with iodocyclization as the key synthetic step. nih.gov This methodology has led to the preparation of over 150 oxa-spirocyclic compounds. nih.gov The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity. nih.gov

| Property | Observation | Reference |

| Solubility | Incorporation of an oxygen atom in spirocycles can increase water solubility by up to 40 times. | nih.gov |

| Lipophilicity | Oxa-spirocycles exhibit lower lipophilicity compared to their carbocyclic analogs. | nih.gov |

| Synthetic Access | Iodocyclization provides a practical route to a variety of oxa-spirocyclic building blocks. | nih.gov |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov Aldehydes are common components in a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions. semanticscholar.org

This compound, with its aldehyde functionality, is a prime candidate for use in such reactions. Its participation in MCRs would allow for the direct incorporation of the oxa-thia-spirocyclic motif into larger, more complex structures. For instance, in a Ugi-type reaction, the aldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex amide derivative bearing the spirocyclic core. The unique steric and electronic properties of the spirocyclic aldehyde would likely influence the stereochemical outcome of these reactions, potentially enabling the synthesis of novel, stereochemically rich compounds. The synthesis of saturated heterocycles has been highlighted as a significant application of MCRs. researchgate.net

| Multicomponent Reaction | Key Components | Potential Product with this compound |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with an oxa-thia-spirocycle |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with an oxa-thia-spirocycle |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Chiral amines with an oxa-thia-spirocycle |

Synthesis of Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems is a significant area of synthetic organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. nih.gov The aldehyde group of this compound can serve as a key functional group for intramolecular reactions to form additional rings, leading to the synthesis of more complex spirocyclic and fused architectures.

For example, an intramolecular aldol (B89426) condensation, followed by dehydration, could lead to the formation of a new ring fused to either the oxane or thiolane ring. Alternatively, the aldehyde could be converted to a suitable precursor for a ring-closing metathesis reaction, enabling the construction of larger fused rings. Nickel-catalyzed intramolecular coupling of thioesters and olefins has been developed for the efficient synthesis of spirocycles. researchgate.net Furthermore, dearomative spirocyclization reactions represent a modern approach to synthesizing spiro N-heterocycles. rsc.orgnih.gov

The synthesis of spiro-fused tricyclic frameworks has been achieved through intramolecular Stetter reactions of benzaldehyde (B42025) tethers with cyclic enones. smolecule.com Similarly, the synthesis of fused bicyclic compounds can be accomplished through dienyne ring-closing metathesis. nih.gov

| Reaction Type | Starting Material Moiety | Resulting Structure |

| Intramolecular Aldol Condensation | Aldehyde and an enolizable ketone tethered to the spirocycle | Fused bicyclic system |

| Ring-Closing Metathesis | Diene derived from the aldehyde | Macrocyclic fused ring |

| Intramolecular Stetter Reaction | Aldehyde and a tethered enone | Spiro-fused tricyclic system |

| Dearomative Spirocyclization | Ynamide derived from the aldehyde | Aza-spiro heterocyclic scaffold |

Derivatization for Specialized Research Materials

The unique structural and electronic properties of heterocyclic compounds make them valuable components in the design of specialized research materials, including polymers, dyes, and sensors. The derivatization of this compound can lead to the creation of novel materials with tailored properties.

The aldehyde group can be readily transformed into a variety of other functional groups, such as alkenes, alkynes, or nitriles, which can then be used as monomers for polymerization. The resulting polymers would incorporate the oxa-thia-spirocyclic unit into their backbone, potentially imparting unique thermal, optical, or mechanical properties. For example, polymers derived from thiophene-based aldehydes have been investigated as functionalizable and adhesive semiconducting materials. acs.org

Furthermore, the condensation of the aldehyde with various nucleophiles can lead to the formation of chromophores and fluorophores. The rigid spirocyclic core could influence the photophysical properties of these molecules, potentially leading to the development of novel fluorescent probes for biological imaging or chemosensors for the detection of specific analytes. The derivatization of heterocyclic aldehydes has been shown to be a viable strategy for producing novel materials. For instance, poly(thiophene-2-carbaldehyde) has been synthesized and characterized for its morphological and potential electronic properties. journalskuwait.org

| Derivatization Reaction | Functional Group Introduced | Potential Application |

| Wittig Reaction | Alkene | Monomer for polymerization |

| Corey-Fuchs Reaction | Alkyne | Precursor for click chemistry and materials synthesis |

| Condensation with Anilines | Imine (Schiff base) | Ligands for metal complexes, chromophores |

| Knoevenagel Condensation | α,β-Unsaturated system | Reactive intermediate for further synthesis, Michael acceptors |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

A primary and immediate challenge in the study of 2-(Oxan-4-yl)thiolane-2-carbaldehyde is the development of efficient and stereoselective synthetic routes. Currently, there is a lack of established protocols for the construction of this specific molecular framework. Future research will need to focus on creating methodologies that are not only high-yielding but also offer control over the stereochemistry at the C2 position of the thiolane ring.

Key Research Objectives:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereocenter bearing the aldehyde group will be crucial for accessing enantiopure material, which is often essential for biological and materials science applications.

Convergent Strategies: Designing synthetic pathways that allow for the late-stage introduction of the oxane and thiolane moieties would provide a modular approach to a variety of analogs.

Green Chemistry Approaches: The implementation of environmentally benign reagents, solvents, and reaction conditions will be an important consideration for the sustainable production of this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Linear Synthesis | Straightforward to design | Can be lengthy, leading to lower overall yields |

| Convergent Synthesis | Higher overall efficiency | Requires careful planning of fragment synthesis |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Catalyst development and optimization can be time-consuming |

Exploration of Unprecedented Reactivity Modes

The unique juxtaposition of the thiolane, oxane, and aldehyde functionalities in This compound suggests the potential for novel reactivity. The aldehyde group can serve as a handle for a wide array of transformations, while the sulfur and oxygen heteroatoms may influence the reactivity of the core structure in unexpected ways.

Areas for Investigation:

Intramolecular Reactions: The proximity of the oxane ring to the reactive aldehyde could facilitate intramolecular cyclizations or rearrangements, leading to complex polycyclic systems.

Organocatalysis: The aldehyde functionality is an ideal substrate for a variety of organocatalytic transformations, opening doors to new asymmetric reactions.

Metal-Catalyzed Cross-Coupling: Conversion of the aldehyde to other functional groups could enable its use in metal-catalyzed cross-coupling reactions for the synthesis of more complex derivatives.

Advanced Computational Modeling for Predictive Chemistry

To guide and accelerate experimental efforts, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the structure, stability, and reactivity of This compound .

Computational Research Goals:

Conformational Analysis: A thorough understanding of the preferred conformations of the molecule is essential for predicting its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of potential reactions, helping to optimize reaction conditions and predict product outcomes.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized compounds.

Design and Synthesis of Structurally Related Analogs with Tunable Properties

The synthesis of This compound will serve as a gateway to a broader class of structurally related analogs. By systematically modifying the oxane and thiolane rings, as well as the substituent at the C2 position, it will be possible to fine-tune the physicochemical and biological properties of these molecules.

Strategies for Analog Design:

Ring Size Variation: Exploring analogs with different heterocyclic ring sizes (e.g., thietane, thiepane) could lead to compounds with distinct three-dimensional shapes and properties.

Substitution on the Rings: Introducing substituents on the oxane and thiolane rings would provide a means to modulate properties such as solubility, polarity, and biological activity.

Functional Group Interconversion: Transforming the aldehyde into other functional groups (e.g., alcohols, amines, carboxylic acids) will greatly expand the chemical diversity of the compound library.

Q & A

What are the optimal synthetic routes for 2-(Oxan-4-yl)thiolane-2-carbaldehyde in laboratory settings?

Basic Research Question

The synthesis typically involves functionalizing thiolane (tetrahydrothiophene) with an oxane (tetrahydropyran) substituent followed by aldehyde introduction. A two-step approach is recommended:

Oxane-thiolane coupling : Use a nucleophilic substitution or cross-coupling reaction between a 4-hydroxyoxane derivative and a thiolane precursor with a leaving group (e.g., bromide) under anhydrous conditions. Catalysts like BF₃·Et₂O may enhance regioselectivity .

Aldeylation : Employ Vilsmeier-Haack formylation (POCl₃/DMF) on the substituted thiolane, ensuring controlled temperature (0–5°C) to minimize side reactions. Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and analyze oxane/thiolane ring coupling patterns. C NMR should resolve the aldehyde carbon (δ 190–200 ppm) and stereochemical centers .

- IR Spectroscopy : Validate the C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities (~3200–3600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI/TOF) to confirm the molecular ion ([M+H]⁺) and rule out dimerization .

What computational methods are recommended to predict the reactivity of the aldehyde group in this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Calculate the electrophilic Parr function to predict nucleophilic attack sites on the aldehyde .

- Conformational stability : Analyze the thiolane-oxane ring system’s puckering effects on aldehyde accessibility. Software like Gaussian or ORCA is recommended .

- Solvent interactions : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

How can contradictory results in the compound’s stereochemical outcomes be resolved during nucleophilic additions?

Advanced Research Question

Discrepancies in stereoselectivity (e.g., during Grignard or hydride reductions) may arise from:

- Ambient moisture : Ensure strict anhydrous conditions (e.g., Schlenk line) to prevent racemization .

- Steric effects : Perform temperature-controlled experiments (e.g., –78°C vs. RT) to assess kinetic vs. thermodynamic control.

- Chiral auxiliaries : Introduce directing groups (e.g., Evans oxazolidinones) to enforce specific stereochemistry .

- Isotopic labeling : Use O-labeled aldehydes to trace reaction mechanisms via MS or NMR .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

The aldehyde’s sensitivity to oxidation and humidity necessitates:

- Storage : Keep under inert gas (Ar/N₂) in amber glass vials at –20°C. Add molecular sieves (3Å) to absorb moisture .

- Stabilizers : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Periodic QC checks : Monitor via TLC (Rf comparison) and H NMR every 3–6 months to detect degradation (e.g., carboxylic acid formation) .

How does the oxane-thiolane scaffold influence the compound’s bioactivity in medicinal chemistry studies?

Advanced Research Question

The fused heterocyclic system enhances:

- Lipophilicity : Calculate logP values (e.g., XLogP3) to predict membrane permeability. Compare with analogs lacking the oxane ring .

- Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like aldehyde dehydrogenases or proteases. The oxane ring may stabilize π-π interactions with aromatic residues .

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to assess oxidative degradation pathways .

What analytical techniques resolve ambiguities in reaction mechanisms involving this aldehyde?

Advanced Research Question

For mechanistic studies:

- Kinetic isotope effects (KIE) : Compare using deuterated aldehydes to identify rate-determining steps .

- In situ IR/NMR : Monitor intermediates (e.g., hemiacetals) during reactions with alcohols or amines .

- Computational docking : Map transition states with software like AutoDock to validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.